molecular formula C26H30ClFN2O2 B1674951 Levocabastine hydrochloride CAS No. 79547-78-7

Levocabastine hydrochloride

Cat. No. B1674951
CAS RN: 79547-78-7
M. Wt: 457.0 g/mol
InChI Key: OICFWWJHIMKBCD-NGMXLJDTSA-N
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Description

Levocabastine hydrochloride is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis and allergic rhinitis . This compound is known for its potent antihistaminic properties, which help alleviate symptoms associated with allergic reactions.

Scientific Research Applications

Levocabastine hydrochloride has several scientific research applications:

Safety and Hazards

Levocabastine should be handled in accordance with good occupational hygiene, safety and laboratory practices . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

Levocabastine hydrochloride is a potent, selective histamine H1-receptor antagonist . It exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . It also binds to the G protein-coupled neurotensin receptor 2 (NTR2), but not NTR1 .

Cellular Effects

This compound can inhibit both histamine and antigens induced conjunctivitis . It can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .

Molecular Mechanism

This compound works by competing with histamine for H1-receptor sites on effector cells . It thereby prevents, but does not reverse, responses mediated by histamine alone . This compound does not block histamine release but, rather, prevents histamine binding and activity .

Temporal Effects in Laboratory Settings

This compound has been shown to have a prompt onset of antiallergic activity after application . The incidence of adverse effects associated with levocabastine therapy is low and is similar to that observed with placebo and sodium cromoglycate .

Metabolic Pathways

The hepatic metabolism of levocabastine is of relatively minor significance . In humans, 65 to 70% of absorbed levocabastine is excreted in the urine as unchanged drug, 10 to 20% appears in the faeces unchanged, and the remainder is recovered in the urine as the acylglucuronide metabolite .

Transport and Distribution

Specific information on the transport and distribution of this compound within cells and tissues was not found in the available literature. It is known that it is used as a nasal spray for allergic rhinitis and as an ophthalmic for the temporary relief of the signs and symptoms of seasonal allergic conjunctivitis .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the available literature. Given its role as a histamine H1-receptor antagonist, it is likely to interact with these receptors located on the cell surface .

Chemical Reactions Analysis

Levocabastine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s functional groups.

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Levocabastine hydrochloride is compared with other histamine H1 receptor antagonists such as:

    Cetirizine: Another second-generation antihistamine used for similar indications but with different pharmacokinetic properties.

    Loratadine: Known for its long-lasting effects and minimal sedation.

    Fexofenadine: A non-sedating antihistamine with a different chemical structure.

This compound is unique due to its high selectivity for H1 receptors and its additional action on neurotensin receptors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Levocabastine hydrochloride involves the condensation of 4-chlorobenzhydrylamine with 2-(2-hydroxyethoxy)ethyl chloride, followed by reduction and hydrolysis reactions.", "Starting Materials": [ "4-chlorobenzhydrylamine", "2-(2-hydroxyethoxy)ethyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: 4-chlorobenzhydrylamine is reacted with 2-(2-hydroxyethoxy)ethyl chloride in methanol to form Levocabastine intermediate.", "Step 2: The intermediate is reduced using sodium borohydride in methanol to form Levocabastine.", "Step 3: Levocabastine is then hydrolyzed using hydrochloric acid in acetone to form Levocabastine hydrochloride.", "Step 4: The hydrochloride salt is isolated by adding sodium hydroxide to the reaction mixture and filtering the resulting precipitate." ] }

CAS RN

79547-78-7

Molecular Formula

C26H30ClFN2O2

Molecular Weight

457.0 g/mol

IUPAC Name

(4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19?,23?,25?,26-;/m0./s1

InChI Key

OICFWWJHIMKBCD-NGMXLJDTSA-N

Isomeric SMILES

CC1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl

SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl

Appearance

Solid powder

Other CAS RN

79547-78-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

79516-68-0 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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